

# Chemical Properties of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol[1]

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## Compound of Interest

Compound Name: *[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol*

CAS No.: 339279-20-8

Cat. No.: B3036390

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## Executive Summary & Compound Identity

**[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol** is a specialized diaryl ether intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly Tyrosine Kinase Inhibitors (TKIs) and agrochemicals. Its structure features a central benzene ring substituted with a nitro group, a hydroxymethyl group (benzyl alcohol), and a 4-chlorophenoxy ether linkage.

This compound serves as a critical "scaffold pivot," allowing divergent synthesis: the nitro group provides a handle for reduction to an aniline (for urea/amide formation), while the benzyl alcohol can be oxidized to an aldehyde/acid or converted to a leaving group for alkylation.

## Chemical Identity Table

Property	Detail
Chemical Name	[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
Common Synonyms	4-(4-Chlorophenoxy)-3-nitrobenzyl alcohol; (4-(4-Chlorophenoxy)-3-nitrophenyl)methanol
CAS Number	Not widely listed; Analogous thio-ether is 773869-91-3
MDL Number	MFCD00794797
Molecular Formula	C <sub>13</sub> H <sub>10</sub> ClNO <sub>4</sub>
Molecular Weight	279.68 g/mol
SMILES	<chem>Clc1ccc(Oc2ccc(CO)cc2[O-])cc1</chem>
Structure Class	Diaryl Ether; Nitrobenzyl Alcohol

## Physicochemical Properties

The physicochemical profile of **[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol** is dominated by the electron-withdrawing nitro group and the lipophilic chlorophenoxy moiety.

Property	Value / Characteristic	Note
Physical State	Solid (Powder or Crystalline)	Typically pale yellow to orange due to the nitro group.
Melting Point	85–95 °C (Predicted)	Consistent with similar nitro-diaryl ethers.
Solubility (Water)	Insoluble (< 0.1 mg/mL)	Highly lipophilic nature.
Solubility (Organic)	Soluble in DMSO, DMF, EtOAc, DCM	Methanol/Ethanol solubility is moderate.
LogP (Predicted)	~3.5 – 4.0	Indicates high membrane permeability potential.
pKa (Alcohol)	~14.5	Typical for benzyl alcohols; not acidic under physiological conditions.
Stability	Stable under ambient conditions	Avoid prolonged exposure to strong light (nitro group sensitivity).

## Synthetic Routes & Methodology

The synthesis of **[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol** relies on Nucleophilic Aromatic Substitution ( $S_NAr$ ). The presence of the nitro group at the ortho position to the leaving group (chlorine or fluorine) on the benzyl alcohol ring activates it for nucleophilic attack by the phenoxide.

### Method A: Direct $S_NAr$ of Benzyl Alcohol Precursor (Preferred)

This route is most efficient as it avoids redox steps involving the aldehyde.

- Starting Materials: 4-Chloro-3-nitrobenzyl alcohol (CAS 55912-20-4), 4-Chlorophenol, Potassium Carbonate ( $K_2CO_3$ ).
- Solvent: DMF (N,N-Dimethylformamide) or DMSO.

- Mechanism: The phenoxide ion attacks the C-4 position of the nitrobenzyl ring, displacing the chloride ion. The nitro group stabilizes the Meisenheimer complex intermediate.

## Detailed Protocol

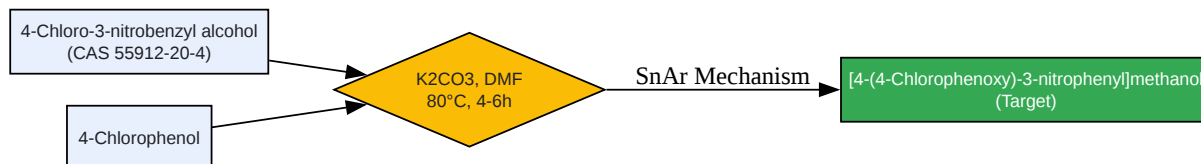
- Reagent Prep: In a dry round-bottom flask, dissolve 4-Chlorophenol (1.05 eq) in anhydrous DMF (5 mL/g).
- Base Addition: Add  $K_2CO_3$  (1.5 eq) and stir at room temperature for 15 minutes to generate the potassium phenoxide in situ.
- Substrate Addition: Add 4-Chloro-3-nitrobenzyl alcohol (1.0 eq).
- Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.
- Workup: Cool to RT. Pour the reaction mixture into ice-water (10x volume). The product typically precipitates.
- Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), water, and brine.
- Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

## Method B: $S_NAr$ of Aldehyde followed by Reduction

Used if the alcohol starting material is unavailable.

- Step 1: React 4-Chloro-3-nitrobenzaldehyde with 4-Chlorophenol (same  $S_NAr$  conditions as above) to yield 4-(4-Chlorophenoxy)-3-nitrobenzaldehyde.
- Step 2: Reduce the aldehyde using Sodium Borohydride ( $NaBH_4$ ) in Methanol/THF (0 °C to RT, 1 hour).

## Synthesis Workflow Diagram



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Caption: Direct synthesis via Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar).

## Chemical Reactivity & Transformations

This molecule is a "divergent intermediate."<sup>[1]</sup> Its value lies in the ability to selectively modify the nitro group or the alcohol group without affecting the ether linkage.

### A. Nitro Group Reduction (Aniline Synthesis)

The most critical transformation for drug development. The nitro group is reduced to a primary amine, creating [4-(4-Chlorophenoxy)-3-aminophenyl]methanol.

- Reagents: Iron powder/NH<sub>4</sub>Cl (mild), H<sub>2</sub>/Pd-C (catalytic), or SnCl<sub>2</sub>.
- Significance: The resulting aniline is the nucleophile used to form urea or amide bonds in kinase inhibitors (e.g., reacting with isocyanates).

### B. Alcohol Oxidation

The benzylic alcohol can be oxidized to the aldehyde or carboxylic acid.

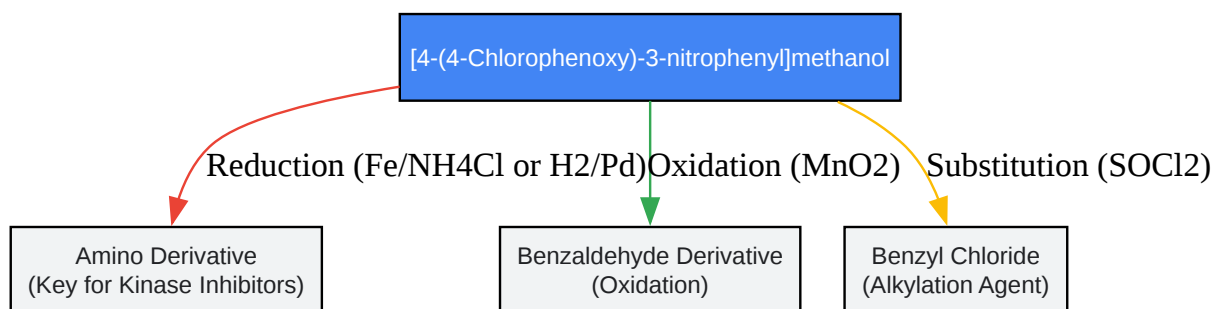
- To Aldehyde: MnO<sub>2</sub> (selective) or Swern Oxidation.
- To Acid: Jones Reagent or KMnO<sub>4</sub>.
- Significance: The acid derivative is often used to couple with amines to form amide backbones.

### C. Conversion to Leaving Group

The hydroxyl group can be converted to a halide or sulfonate ester for alkylation reactions.

- Chlorination:  $\text{SOCl}_2$  (Thionyl chloride) → Benzyl chloride derivative.
- Mesylation:  $\text{MsCl}/\text{Et}_3\text{N}$  → Benzyl mesylate.

## Reactivity Map



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Caption: Divergent synthetic pathways available from the core intermediate.

## Safety & Handling (E-E-A-T)

While specific toxicological data for this exact intermediate may be sparse, its properties can be extrapolated from structurally related nitrobenzyl alcohols and chlorophenols.

- Hazard Classification (GHS):
  - Skin Irritant (Category 2): Causes skin irritation.
  - Eye Irritant (Category 2A): Causes serious eye irritation.
  - STOT-SE (Category 3): May cause respiratory irritation.
- Handling Protocols:
  - PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
  - Ventilation: Handle in a chemical fume hood to avoid inhalation of dust.

- Waste Disposal: Dispose of as hazardous organic waste (halogenated).
- First Aid:
  - Skin Contact: Wash immediately with soap and water. Nitro compounds can be absorbed through skin.
  - Eye Contact: Rinse cautiously with water for 15 minutes.

## References

- National Institutes of Health (NIH). Structure and Reactivity of Nitrobenzyl Alcohols. PMC Database. Available at: [\[Link\]](#)

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## Sources

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